4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone
Overview
Description
4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dienone core with a sulfonyl and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone typically involves the following steps:
Formation of the Cyclohexa-2,5-dienone Core: This can be achieved through the oxidation of cyclohexadiene derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the cyclohexa-2,5-dienone core, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexa-2,5-dienone core into more saturated structures.
Substitution: The sulfonyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce cyclohexanone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl and methoxyphenyl groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(((Phenylsulfonyl)oxy)imino)cyclohexa-2,5-dienone: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(((4-Methylphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone: The methyl group can influence the compound’s steric and electronic properties.
Uniqueness
4-((((4-Methoxyphenyl)sulfonyl)oxy)imino)cyclohexa-2,5-dienone is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature may also impact its biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-18-12-6-8-13(9-7-12)20(16,17)19-14-10-2-4-11(15)5-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJBOECKYZWCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)ON=C2C=CC(=O)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163101 | |
Record name | 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7204-20-8 | |
Record name | 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7204-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Cyclohexadiene-1,4-dione 1-[O-[(4-methoxyphenyl)sulfonyl]oxime] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501163101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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